molecular formula C7H5FN2 B13015371 5-Fluoropyrazolo[1,5-a]pyridine

5-Fluoropyrazolo[1,5-a]pyridine

Cat. No.: B13015371
M. Wt: 136.13 g/mol
InChI Key: SYOAUEYOIWDOIS-UHFFFAOYSA-N
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Description

5-Fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a fluorine atom attached to the pyrazole ring. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable scaffold for the development of pharmaceuticals and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrazolo[1,5-a]pyridine typically involves the fluorination of pyrazolo[1,5-a]pyridine derivatives. One common method is the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with a fluorinating reagent such as Selectfluor. This reaction proceeds through the formation of an intermediate fluorine-containing σ-complex, which is then converted to the desired fluorinated product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, oxidized or reduced forms of the compound, and more complex fused ring systems resulting from cyclization reactions.

Scientific Research Applications

5-Fluoropyrazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, thereby modulating various biochemical processes. For example, it has been shown to inhibit certain kinases and phosphodiesterases, leading to the regulation of cellular signaling pathways . The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyrazolo[1,5-a]pyridine is unique due to its specific fused ring system and the presence of a fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable scaffold for the development of novel pharmaceuticals and functional materials.

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

5-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5FN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H

InChI Key

SYOAUEYOIWDOIS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C=C1F

Origin of Product

United States

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